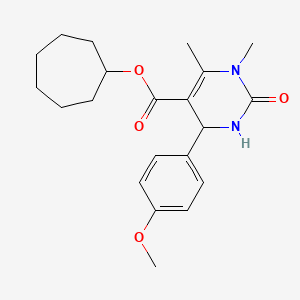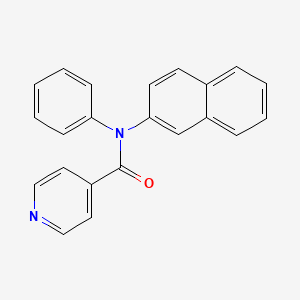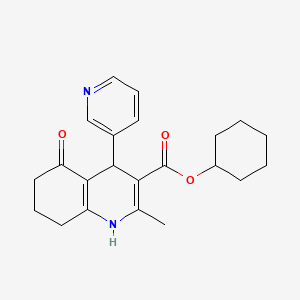![molecular formula C21H18FNO B5143719 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole, also known as FP-Car or 9-FPC, is a chemical compound that belongs to the carbazole family. It is a potent and selective ligand for the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and sleep-wake cycle. Due to its unique pharmacological properties, FP-Car has attracted significant attention from researchers in the field of neuroscience and drug discovery.
作用機序
The 5-HT7 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling, calcium ion influx, and the activity of ion channels and transporters. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole binds to the 5-HT7 receptor with high affinity and selectivity, leading to the activation or inhibition of intracellular signaling cascades. The exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the 5-HT7 receptor is still under investigation.
Biochemical and Physiological Effects:
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been shown to have various biochemical and physiological effects in different experimental settings. For example, it can increase cAMP levels in cultured cells expressing the 5-HT7 receptor, suggesting a stimulatory effect on adenylate cyclase activity. It can also modulate the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, in the brain, indicating a potential role in synaptic transmission and plasticity. In addition, 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been reported to affect circadian rhythm and sleep-wake cycle in animal models, highlighting its relevance to behavioral and physiological processes.
実験室実験の利点と制限
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, there are also some limitations to its use, such as its potential off-target effects on other receptors or enzymes, its potential toxicity or side effects at high doses, and its limited solubility or stability in certain experimental conditions.
将来の方向性
There are several future directions for research on 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and the 5-HT7 receptor. First, more studies are needed to elucidate the exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the receptor and its downstream signaling pathways. Second, the role of the 5-HT7 receptor in various psychiatric and neurological disorders needs to be further investigated using animal models and clinical trials. Third, the development of new ligands for the 5-HT7 receptor with improved pharmacological properties and therapeutic potential is an active area of research. Finally, the application of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and related compounds in drug discovery and personalized medicine is a promising direction for future research.
合成法
The synthesis of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole involves several steps, including the preparation of 2-fluorophenol, 3-bromopropylamine hydrochloride, and 9H-carbazole-9-ethanol. These compounds are then reacted in the presence of a base and a palladium catalyst to form 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.
科学的研究の応用
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been widely used as a research tool to study the function and regulation of the 5-HT7 receptor in various cellular and animal models. It has been shown to modulate the activity of the receptor in a dose-dependent and selective manner, leading to the activation or inhibition of downstream signaling pathways. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has also been used to investigate the role of the 5-HT7 receptor in the pathophysiology of psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
特性
IUPAC Name |
9-[3-(2-fluorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-18-10-3-6-13-21(18)24-15-7-14-23-19-11-4-1-8-16(19)17-9-2-5-12-20(17)23/h1-6,8-13H,7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHUDZKGTDTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2-Fluorophenoxy)propyl]carbazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)

![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5143664.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5143685.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)


![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)